An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde is a novel aromatic aldehyde with a structural framework that suggests potential applications in medicinal chemistry and materials science. Its unique combination of a benzaldehyde core, a methoxy group, and an ethylphenoxy ether linkage presents a compelling profile for investigation. Benzaldehyde derivatives are known to exhibit a wide range of biological activities, and the introduction of the flexible ether linkage and the ethyl group could significantly modulate its physicochemical and biological properties.[1][2] This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, detailed experimental protocols for their validation, a plausible synthetic route, and a discussion of its potential relevance in drug discovery.
Molecular Structure and Predicted Physicochemical Properties
Caption: 2D representation of 3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₇H₁₈O₃ | - |
| Molecular Weight | 270.32 g/mol | - |
| logP (Octanol-Water Partition Coefficient) | 4.2 ± 0.5 | ALOGPS, ChemAxon[3][4] |
| Aqueous Solubility | Low | Predicted based on high logP |
| pKa (most acidic) | No acidic proton | - |
| pKa (most basic) | ~ -6.0 (aldehyde oxygen) | Estimation |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Polar Surface Area | 44.7 Ų | Molinspiration |
These values are computationally predicted and require experimental verification.
Synthesis Pathway
A plausible synthetic route for 3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde involves a Williamson ether synthesis. This well-established reaction provides a reliable method for forming the key ether linkage.[5]
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 3-hydroxy-4-methoxybenzaldehyde (1.0 eq.) and a base such as potassium carbonate (1.5 eq.) in a suitable solvent like acetone in a round-bottom flask.[5]
-
Addition: Add 4-ethylbenzyl chloride (1.1 eq.) to the reaction mixture.
-
Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Experimental Determination of Physicochemical Properties
The following section details the standard laboratory protocols for the experimental determination of key physicochemical properties.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
The "shake-flask" method is the gold standard for determining the LogP value, which is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile.[6][7]
Caption: Shake-flask method workflow for LogP determination.
Detailed Protocol: Shake-Flask Method for LogP Determination [8][9]
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) by stirring them together for 24 hours and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the organic phase (water-saturated n-octanol). The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a glass-stoppered tube, add a known volume of the organic stock solution and a known volume of the aqueous phase.
-
Equilibration: Shake the tube at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ (Concentration in octanol phase / Concentration in aqueous phase).
Acidity/Basicity: pKa Determination
Potentiometric titration is a precise method for determining the pKa of ionizable functional groups.[10][11] For 3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde, the aldehyde oxygen is the most likely site of protonation under strongly acidic conditions, though it is a very weak base.
Detailed Protocol: Potentiometric Titration for pKa Determination [12][13]
-
Instrument Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility. The concentration should be around 1-10 mM.[13]
-
Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by analyzing the first and second derivatives of the titration curve to find the inflection point.
Solubility
Determining the aqueous solubility of a compound is fundamental in drug development, as it directly impacts bioavailability.[14][15] The equilibrium solubility method is a reliable approach.[16]
Detailed Protocol: Equilibrium Solubility Determination [15][17]
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Filter or centrifuge the samples to separate the solid from the saturated solution.
-
Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
pH Measurement: Measure the pH of the saturated solution after equilibration.
Stability Considerations
The stability of 3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde should be assessed under various conditions to understand its shelf-life and potential degradation pathways. The ether linkage and the aldehyde functional group are the most likely sites of degradation. Ethers are generally stable but can undergo cleavage under harsh acidic conditions.[18] Aldehydes are susceptible to oxidation to carboxylic acids.[19]
Protocol for Preliminary Stability Assessment:
-
Solution Preparation: Prepare solutions of the compound in different media (e.g., acidic, basic, and neutral buffers) and in the presence of an oxidizing agent (e.g., hydrogen peroxide).
-
Incubation: Store the solutions at different temperatures (e.g., room temperature and elevated temperature) and protected from light.
-
Analysis: At various time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Potential Biological and Pharmacological Relevance
The structural motifs present in 3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde suggest potential biological activities. Benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer stem cell survival and resistance to chemotherapy.[1][20] Specifically, compounds with a benzyloxybenzaldehyde scaffold have shown potent and selective inhibition of ALDH1A3.[1] The aldehyde group can participate in the formation of Schiff bases, which is a common mechanism for the interaction of small molecules with biological targets.[21] The lipophilic nature of the molecule, as indicated by the predicted high logP, suggests good membrane permeability, which is a desirable property for orally administered drugs.
Conclusion
3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde is a compound of interest with predicted physicochemical properties that make it a candidate for further investigation in drug discovery and materials science. This guide has provided a comprehensive overview of its predicted properties, detailed experimental protocols for their validation, a plausible synthetic route, and a discussion of its potential biological relevance. The experimental validation of the predicted properties and the exploration of its biological activities are crucial next steps in elucidating the full potential of this novel molecule.
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